3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a chloro-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride typically involves multiple steps
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted piperidines or phenols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, 3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is used to study the interaction of small molecules with biological targets. It can serve as a ligand in binding assays to investigate receptor-ligand interactions.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. It may be used as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Piperidine derivatives
Chloro-substituted phenols
Ether compounds
Uniqueness: 3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride stands out due to its specific combination of a piperidine ring and a chloro-substituted phenyl group. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-11-8-14(9-12(2)15(11)16)18-7-5-13-4-3-6-17-10-13;/h8-9,13,17H,3-7,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTBQPQVHAYSRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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